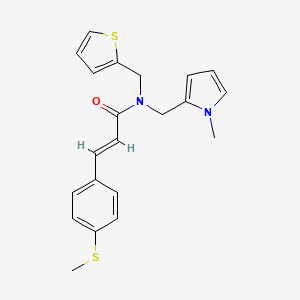

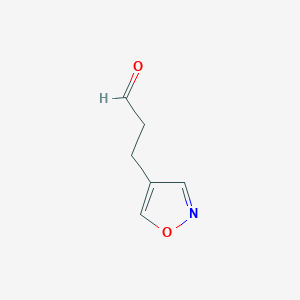

![molecular formula C12H18N6O4 B2553550 N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine CAS No. 714285-83-3](/img/structure/B2553550.png)

N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine" is a derivative of glycine, which is an amino acid involved in various biochemical processes. The structure of the compound suggests that it is a modified nucleobase with a nitropyrimidin ring and a piperidine substituent, which could potentially interact with metal ions and participate in complex formation.

Synthesis Analysis

The synthesis of related Ni(II) complexes with glycine derivatives has been reported, where the key step involves the formation of an amid bond between o-aminobenzophenones and (S)-N-benzylproline . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities with the reported glycine derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied, revealing that the C-nitroso fragments exhibit almost equal C-N and N-O bond lengths, indicating a degree of resonance within the nitroso group . The presence of very short intermolecular O-H...O hydrogen bonds suggests strong hydrogen bonding potential, which could influence the compound's reactivity and interactions with other molecules or metal ions.

Chemical Reactions Analysis

The reactivity of a similar compound with various metal ions, including Fe(II), Co(II), Ni(II), Cd(II), and Hg(II), has been investigated . The study focused on the formation of complex species in aqueous media, which were characterized by various spectroscopic methods. This suggests that the compound may also form complexes with metal ions, which could be relevant for its potential applications in coordination chemistry or as a ligand in metalloproteins.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine" are not directly reported, the properties of structurally related compounds can provide insights. For instance, the determination of N-terminal amino acids in proteins using fluoro-nitropyridines indicates that nitropyridyl derivatives can be hydrolyzed and estimated spectrophotometrically . This could imply that the compound may also be amenable to similar analytical techniques, which would be useful for its characterization and quantification in various contexts.

科学的研究の応用

Determination of N-terminal Amino Acids in Proteins

A novel procedure for determining N-terminal groups in peptides and proteins involves reacting free amino groups with fluoro-nitropyridines, resulting in nitropyridyl amino acids. These derivatives offer a method for quantitatively estimating amino acids like proline and glycine as N-terminal residues, showcasing a technique relevant for analyzing protein structure and function (Signor et al., 1969).

Synthesis of Fluorescent Amino Acids and Peptides

N-(2-Pyridyl) derivatives of glycine and other amino acids were synthesized for use as fluorescence-labeled amino acids, enabling the creation of N-terminal fluorescence-labeled peptides. This study highlights the use of modified amino acids for enhancing the spectroscopic analysis of peptides, valuable for research in proteomics and molecular biology (Mega et al., 1988).

Fluorogenic Labeling for Amino Acid Neurotransmitters

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) was characterized as a fluorogenic labeling reagent for the analysis of amino acid neurotransmitters, allowing for high-speed, online assays. This application is crucial for neuroscience research, providing a method for the in vivo analysis of neurotransmitter dynamics (Klinker & Bowser, 2007).

Transformation of Amino Acids in Oxidation Processes

The study of amino acids' transformation in sulfate radical oxidation processes uncovers the formation of nitrophenolic byproducts, relevant for understanding the environmental impact of amino acid derivatives and their potential in wastewater treatment technology (Dong et al., 2022).

特性

IUPAC Name |

2-[[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O4/c1-7-3-2-4-17(6-7)11-9(18(21)22)10(13)15-12(16-11)14-5-8(19)20/h7H,2-6H2,1H3,(H,19,20)(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDQWAAEQFZMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

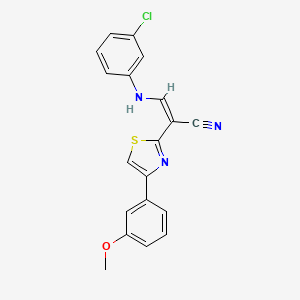

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)

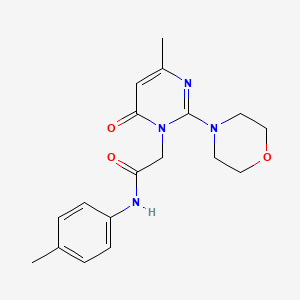

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)

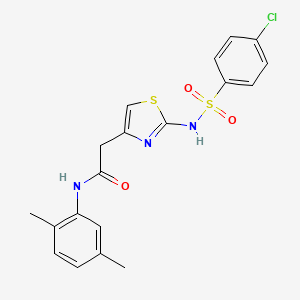

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)

![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)